Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate
Description
Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate (C₁₃H₁₂N₄O₄S₂; MW 368.39 g/mol) is a heterocyclic compound featuring a thiophene core substituted at position 3 with a methyl carboxylate group and at position 2 with a carbothioylamino moiety linked to a 4-nitroaniline group. This structure confers unique electronic and steric properties, making it a candidate for materials science and pharmaceutical research. The compound’s synthesis likely involves reactions between thiophene derivatives and nitroaniline precursors under acidic or reflux conditions, as seen in analogous syntheses .
Key functional groups include:
- Thiophene ring: Imparts aromaticity and electron-rich character.
- Methyl carboxylate: Enhances solubility in polar solvents.
- 4-Nitroaniline: Introduces strong electron-withdrawing effects and redox activity.
Properties
IUPAC Name |
methyl 2-[(4-nitrophenyl)carbamothioylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c1-20-12(17)10-6-7-22-11(10)15-13(21)14-8-2-4-9(5-3-8)16(18)19/h2-7H,1H3,(H2,14,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFCKDPFPHYLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate typically involves the reaction of 4-nitroaniline with thiophene-2-carboxylic acid under specific conditions. The reaction is facilitated by the presence of a carbothioylating agent, which helps in the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. The final product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted thiophenes and reduced nitroaniline derivatives .
Scientific Research Applications
Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring and carbothioyl group also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Cores
Phenyl 2-Thiophenecarboxylate (C₁₁H₈O₂S; MW 204.24 g/mol)
- Structure : Simpler thiophene ester lacking nitro or carbothioyl groups.
- Properties : Commercial availability (Kanto Reagents) and high purity (>95%) make it a common reagent. Its ester group offers moderate reactivity in nucleophilic substitutions .
- Applications : Used as a precursor in organic synthesis and polymer chemistry.
| Property | Methyl 2-{[(4-Nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate | Phenyl 2-Thiophenecarboxylate |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₄S₂ | C₁₁H₈O₂S |
| Molecular Weight | 368.39 g/mol | 204.24 g/mol |
| Key Functional Groups | Carbothioylamino, nitro, methyl ester | Thiophene, phenyl ester |
| Commercial Availability | Research chemical (not commercially available) | Available (Kanto Reagents) |
Nitrogen/Sulfur-Containing Heterocycles
2-(4-Nitroanilino)-4,5,6,7-Tetrahydro-1,2-Benzisothiazolium Perchlorate (C₁₃H₁₄N₃O₂S·ClO₄; MW 383.79 g/mol)
- Structure: Benzisothiazolium ion with a 4-nitroanilino substituent and perchlorate counterion.
- Properties: Crystallizes in a monoclinic system (space group P12₁/c1) with extensive hydrogen bonding, influencing thermal stability .
- Synthesis : Formed via reaction of (4-nitrophenyl)hydrazine with thiophene thioaldehyde in acetic acid, followed by perchlorate precipitation.
| Property | This compound | 2-(4-Nitroanilino)-benzisothiazolium Perchlorate |
|---|---|---|
| Core Structure | Thiophene | Benzisothiazolium |
| Counterion/Substituents | Methyl ester | Perchlorate (ClO₄⁻) |
| Crystal System | Not reported | Monoclinic (P12₁/c1) |
| Hydrogen Bonding Network | Moderate (carbothioylamino and nitro groups) | Extensive (N-H···O interactions) |
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide
- Structure : Pyrazole core with methylthio and carboxamide groups.
- Properties : Synthesized via reflux with acetic acid in isopropyl alcohol, similar to methods for thiophene derivatives .
- Applications : Demonstrated antimalarial activity, highlighting the role of nitrogen/sulfur motifs in bioactivity.
Key Research Findings and Gaps
- Reactivity: The carbothioylamino group in the main compound may enable coordination chemistry or radical reactions, as seen in acid-triggered RAFT polymerization systems .
- Stability : Benzisothiazolium analogues exhibit robust crystal packing due to hydrogen bonds, suggesting the main compound may also form stable supramolecular assemblies .
Biological Activity
Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate is a complex organic compound with a molecular formula of C13H11N3O4S2. Its unique structure, which includes a thiophene ring and a nitroaniline group, positions it as a subject of interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Thiophene Ring : Known for its electron-rich nature, facilitating interactions with various biological targets.
- Nitroaniline Group : Potentially involved in redox reactions, allowing for the generation of reactive intermediates.
- Carbothioyl Group : May enhance the compound's reactivity and interaction with cellular components.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds containing thiophene and nitro groups can exhibit significant antimicrobial activity against a range of pathogens.
- Anticancer Effects : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
- Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on specific enzymes involved in cancer progression and inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form an amino group, generating reactive intermediates that interact with cellular macromolecules.
- Electrophilic Substitution : The thiophene ring may undergo electrophilic substitution reactions, leading to the formation of more reactive species that can bind to target proteins.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis or necrosis.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various thiophene derivatives found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM.
Enzyme Inhibition Studies
Enzymatic assays revealed that this compound acts as an inhibitor of certain kinases involved in cancer signaling pathways. Specifically, it was found to inhibit the activity of p38 MAPK with an IC50 value of 15 µM.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of the compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing the compound showed significant improvement compared to placebo controls.
- Case Study on Cancer Treatment : A preclinical study assessed the efficacy of the compound in combination with standard chemotherapy agents in mouse models of breast cancer. The combination therapy resulted in enhanced tumor regression compared to monotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
